Chemical structure and properties of (3-Phenylpiperidin-3-yl)methanol hydrochloride
Chemical structure and properties of (3-Phenylpiperidin-3-yl)methanol hydrochloride
The following technical guide details the chemical structure, physicochemical properties, and synthetic methodology for (3-Phenylpiperidin-3-yl)methanol hydrochloride . This document is designed for researchers in medicinal chemistry and drug development, focusing on the compound's utility as a privileged scaffold for quaternary center construction in GPCR-targeted ligands.
Executive Summary
(3-Phenylpiperidin-3-yl)methanol hydrochloride (CAS: 2060037-56-9) is a specialized heterocyclic building block characterized by a quaternary carbon center at the C3 position of the piperidine ring. This structural motif—where a phenyl group and a hydroxymethyl group share the same carbon—imparts significant conformational rigidity and metabolic stability, making it a critical scaffold in the design of Neurokinin-1 (NK1) antagonists , Muscarinic receptor modulators , and Opioid receptor ligands .
Unlike simple 3-phenylpiperidines (e.g., Niraparib intermediates), the presence of the 3-hydroxymethyl group provides a versatile handle for further functionalization (etherification, amination, or oxidation) while maintaining the steric bulk required for receptor selectivity.
Chemical Identity & Structure
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | (3-Phenylpiperidin-3-yl)methanol hydrochloride |
| Common Name | 3-Hydroxymethyl-3-phenylpiperidine HCl |
| CAS Number (HCl) | 2060037-56-9 |
| CAS Number (Free Base) | 1026896-52-5 |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| SMILES | Cl.OCC1(CNCCC1)C2=CC=CC=C2 |
Structural Analysis
The core feature of this molecule is the achiral or chiral quaternary center at C3 .
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Quaternary Center: The C3 carbon is bonded to:
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The piperidine C2 (methylene).
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The piperidine C4 (methylene).
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A Phenyl ring (aromatic lipophile).[1]
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A Hydroxymethyl group (polar handle).
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Conformation: The bulky phenyl group typically occupies the equatorial position in the lowest energy chair conformation to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group axial, or vice-versa depending on substitution at Nitrogen.
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Stereochemistry: The compound possesses one chiral center. It is often supplied as a racemate, but enantiopure forms ((R) or (S)) are critical for biological activity in receptor binding.
Physicochemical Profile
| Property | Value / Description | Relevance |
| Physical State | White to off-white solid | Standard for HCl salts. |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Polar salt form facilitates aqueous formulation for assays. |
| pKa (Calc.) | ~9.5 (Piperidine Nitrogen) | Exists as a cation at physiological pH (7.4), essential for ionic bonding with receptor aspartate residues. |
| LogP (Free Base) | ~1.8 - 2.1 | Moderate lipophilicity allows blood-brain barrier (BBB) penetration, crucial for CNS targets. |
| H-Bond Donors | 2 (NH, OH) | Key interaction points for receptor binding pockets. |
Synthetic Methodology (Authoritative Protocol)
The synthesis of 3,3-disubstituted piperidines is synthetically demanding due to the steric hindrance at the quaternary center. The most robust "self-validating" protocol involves the Double Alkylation-Cyclization Strategy starting from ethyl phenylacetate.
Retrosynthetic Analysis
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Target: (3-Phenylpiperidin-3-yl)methanol.
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Precursor: 1-Benzyl-3-phenylpiperidine-3-carboxylic acid ethyl ester.
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Starting Materials: Ethyl phenylacetate + N-benzyl-bis(2-chloroethyl)amine (Nitrogen Mustard analog).
Step-by-Step Synthesis Protocol
Step 1: Construction of the Quaternary Piperidine Ring
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Reagents: Ethyl phenylacetate (1.0 eq), N-benzyl-bis(2-chloroethyl)amine (1.0 eq), Sodium Amide (NaNH2, 2.2 eq) or NaH.
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Solvent: Toluene or DMF (Anhydrous).
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Conditions: Reflux for 4–6 hours.
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Mechanism: A double nucleophilic substitution. The enolate of ethyl phenylacetate attacks the first chloroethyl arm, followed by an intramolecular alkylation to close the ring.
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Outcome: Formation of Ethyl 1-benzyl-3-phenylpiperidine-3-carboxylate.
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Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the enolate.
Step 2: Reduction of the Ester to Alcohol
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Reagents: Lithium Aluminum Hydride (LiAlH4, 2.0 eq).
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Solvent: THF (0°C to Room Temp).
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Procedure: Add the ester dropwise to the LiAlH4 suspension. The quaternary center steric bulk may require extended reaction times.
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Outcome: 1-Benzyl-3-phenyl-3-(hydroxymethyl)piperidine.
Step 3: Debenzylation (Hydrogenolysis)
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Reagents: H2 gas (1 atm or balloon), 10% Pd/C catalyst.
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Solvent: Methanol or Ethanol.
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Procedure: Stir at RT until H2 uptake ceases.
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Outcome: (3-Phenylpiperidin-3-yl)methanol (Free Base).
Step 4: Salt Formation
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Reagents: HCl in Diethyl Ether or Dioxane (4M).
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Procedure: Dissolve free base in minimal MeOH/EtOAc, add HCl solution dropwise. Precipitate is filtered and dried.
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Final Product: (3-Phenylpiperidin-3-yl)methanol hydrochloride.
Synthesis Workflow Diagram
Caption: Figure 1: Synthetic pathway for (3-Phenylpiperidin-3-yl)methanol HCl via phenylacetate alkylation.
Applications in Drug Discovery[2][3]
This scaffold is not merely an intermediate; it is a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs).
Neurokinin-1 (NK1) Receptor Antagonists
The 3-phenylpiperidine core is homologous to the structure of CP-99,994 , a classic NK1 antagonist.
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Mechanism: The phenyl ring occupies a hydrophobic pocket in the receptor (Transmembrane domains), while the basic nitrogen interacts with a conserved Aspartate.
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Utility: The hydroxymethyl group allows for the attachment of "pendant" groups (e.g., benzyl ethers or triazoles) to probe accessory binding pockets, enhancing potency and selectivity against NK2/NK3 receptors.
Muscarinic Antagonists
Quaternary 3-phenylpiperidines mimic the structure of Atropine and Quinuclidinyl benzilate (QNB) analogs.
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Design: Esterification of the hydroxymethyl group with bulky acids (e.g., cyclohexyl-hydroxy-phenylacetic acid) can yield potent M3 antagonists for COPD or overactive bladder.
Opioid/Sigma Receptor Ligands
The 3-phenylpiperidine motif is structurally isomeric to the 4-phenylpiperidine class (Meperidine/Pethidine).
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SAR Insight: Shifting the phenyl from C4 to C3 alters the vector of the nitrogen lone pair relative to the aromatic ring, often shifting selectivity from Mu-opioid receptors to Sigma-1 receptors or NMDA channels (similar to phencyclidine analogs).
Handling and Safety Data
| Hazard Class | Description | Precaution |
| Acute Toxicity | Potentially harmful if swallowed (H302). | Wear standard PPE (Gloves, Goggles). |
| Irritation | Causes skin and eye irritation (H315, H319). | Use in a fume hood. |
| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Analytical Verification:
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1H NMR (DMSO-d6): Look for the diagnostic AB quartet of the -CH2OH protons (due to the adjacent chiral center) and the multiplet of the phenyl ring (7.2–7.5 ppm).
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Mass Spec: ESI+ [M+H]+ = 192.14 (Free base mass).
References
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Chemical Identity: Sigma-Aldrich Product Specification: (3-phenylpiperidin-3-yl)methanol. Available at:
- Synthetic Route (General):Synthesis of 3,3-disubstituted piperidines via alkylation. In: Journal of Medicinal Chemistry.
- Pharmacological Relevance:NK1 Receptor Antagonists and 3-phenylpiperidine SAR. In: Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold in CP-99,994 analogs).
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Patent Literature: WO2019165981 - Methods for synthesizing 3-phenylpiperidine derivatives.[2] (Provides background on related 3-phenylpiperidine synthesis). Available at:
